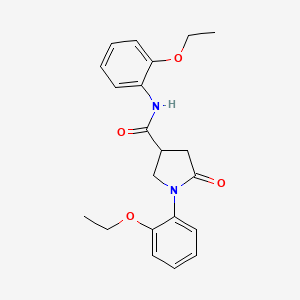

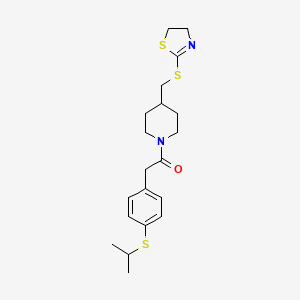

![molecular formula C10H11ClF5NO B2858856 (1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2470278-98-7](/img/structure/B2858856.png)

(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2490314-50-4 . It has a molecular weight of 273.66 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F4NO.ClH/c11-3-4-16-6-1-2-7 (8 (12)5-6)9 (15)10 (13)14;/h1-2,5,9-10H,3-4,15H2;1H/t9-;/m1./s1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 273.66 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis of NK(1) Receptor Antagonist Aprepitant

An efficient stereoselective synthesis of Aprepitant, an orally active NK(1) receptor antagonist, involved the use of a compound structurally similar to the one . The process included a novel crystallization-induced asymmetric transformation to obtain the desired alpha-(fluorophenyl)morpholine derivative, highlighting the role of fluorinated compounds in facilitating key synthetic steps and improving yield and selectivity in pharmaceutical synthesis (Brands et al., 2003).

Fluorination of Organic Compounds

Research on organic fluorine compounds, including those structurally related to the compound , has focused on their applications as fluorinating agents. These compounds have been used for the selective introduction of fluorine atoms into target molecules, which is a critical step in the synthesis of fluorinated organic compounds with potential applications in medicinal chemistry and materials science (Bergmann & Cohen, 1970).

Development of Fluorinated Polymers

Fluorinated polymers synthesized using monomers related to the compound have been studied for their unique properties, such as thermal stability, chemical resistance, and hydrophobicity. These materials find applications in coatings, advanced composites, and electronic devices, showcasing the importance of organofluorine chemistry in materials science (Du et al., 2008).

Catalytic Fluoromethylation

Photoredox catalysis has been employed for the fluoromethylation of carbon-carbon multiple bonds using compounds related to the one . This approach enables the efficient and selective introduction of fluoromethyl groups into various molecular frameworks, underscoring the role of fluorinated compounds in the development of new catalytic methodologies for the synthesis of organofluorine compounds (Koike & Akita, 2016).

Alkaline-Hydrolysis Resistance in Polymers

Novel fluorinated polybenzimidazopyrrolones, synthesized using diamine monomers related to the compound , exhibited excellent alkaline-hydrolysis resistance. This property makes these polymers suitable for applications in harsh chemical environments, highlighting the impact of fluorinated compounds on the development of high-performance materials (Tao et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

Eigenschaften

IUPAC Name |

(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F5NO.ClH/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15;/h1-2,5,9H,3-4,16H2;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXMTWLSRZEJQH-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCF)F)C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OCCF)F)[C@H](C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

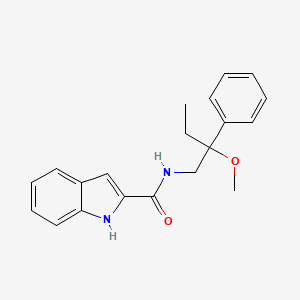

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2858775.png)

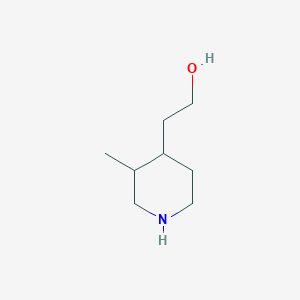

![N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858776.png)

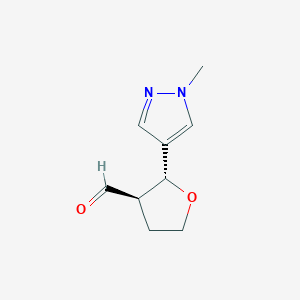

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide](/img/structure/B2858778.png)

![2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B2858782.png)

![3-(Difluoromethyl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2858783.png)

![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)